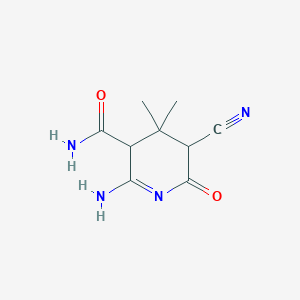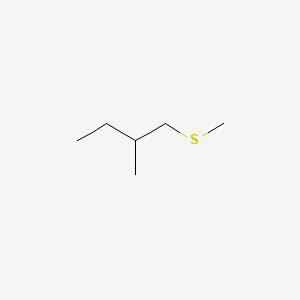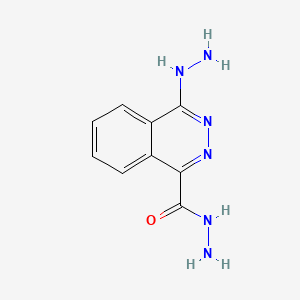![molecular formula C11H24Si2 B14716553 Silane, triethyl[(trimethylsilyl)ethynyl]- CAS No. 23183-97-3](/img/structure/B14716553.png)
Silane, triethyl[(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethyl[(trimethylsilyl)ethynyl]- is an organosilicon compound characterized by the presence of both triethyl and trimethylsilyl groups. This compound is notable for its unique structural features and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with triethylsilane under specific conditions. One common method is the nickel-catalyzed cross-coupling reaction, which facilitates the formation of the desired product . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to promote the reaction.
Industrial Production Methods
Industrial production of Silane, triethyl[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, triethyl[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, triethyl[(trimethylsilyl)ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of Silane, triethyl[(trimethylsilyl)ethynyl]- involves its ability to participate in various chemical reactions through the activation of its silicon-hydrogen and silicon-carbon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the triethyl groups.
Triethylsilane: Contains triethyl groups but lacks the ethynyl and trimethylsilyl groups.
Trimethylsilylacetylene: Contains the trimethylsilyl and ethynyl groups but lacks the triethyl groups.
Uniqueness
Silane, triethyl[(trimethylsilyl)ethynyl]- is unique due to the combination of triethyl and trimethylsilyl groups, which imparts distinct reactivity and stability. This makes it a versatile reagent in various chemical transformations and industrial applications.
Propriétés
IUPAC Name |
triethyl(2-trimethylsilylethynyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24Si2/c1-7-13(8-2,9-3)11-10-12(4,5)6/h7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRKMRGWUADVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478681 |
Source


|
| Record name | Silane, triethyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23183-97-3 |
Source


|
| Record name | Silane, triethyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
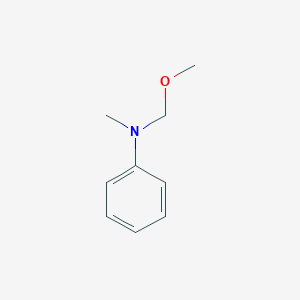
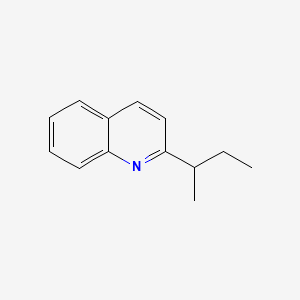


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

